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# Standard Operating Procedure for Tryptase Activity Assay

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Compound of Interest		
Compound Name:	Tos-gly-pro-lys-pna	
Cat. No.:	B1316574	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory granules of mast cells.[1][2] Upon mast cell activation, which occurs during allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Consequently, measuring tryptase activity serves as a reliable indicator of mast cell activation and is a critical tool in the study of allergic diseases, anaphylaxis, and mastocytosis.[1][2] This document provides a detailed standard operating procedure for a chromogenic tryptase activity assay.

The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate, N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA), by tryptase. The enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the tryptase activity in the sample. This protocol is suitable for measuring tryptase activity in purified enzyme preparations, cell lysates, and other biological samples, as well as for screening potential tryptase inhibitors.

## **Materials and Reagents**



#### **Equipment**

- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C
- Calibrated single and multichannel pipettes
- Sterile pipette tips
- 96-well flat-bottom microplates
- · Reagent reservoirs
- Vortex mixer
- · pH meter

#### Reagents

- Human Tryptase (recombinant or purified)
- Tryptase Substrate: N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA)
- Tris(hydroxymethyl)aminomethane (Tris)
- Sodium Chloride (NaCl)
- Hydrochloric Acid (HCl)
- Heparin Sodium Salt
- Dimethyl Sulfoxide (DMSO)
- p-Nitroaniline (pNA) standard
- Tryptase Inhibitor (e.g., APC 366, Gabexate Mesylate) (Optional, for inhibition assays)
- Deionized water



# Preparation of Solutions Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 10 µg/mL Heparin, pH 7.5)

- Dissolve 6.06 g of Tris base in 800 mL of deionized water.
- Add 5.84 g of NaCl and stir until dissolved.
- Add 10 mg of Heparin Sodium Salt and stir until dissolved.
- Adjust the pH to 7.5 with 1 M HCl.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

### Tryptase Enzyme Stock Solution (100 μg/mL)

- Reconstitute lyophilized human tryptase in Assay Buffer to a final concentration of 100 µg/mL.
- Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

#### **Tryptase Substrate Stock Solution (10 mM)**

- Dissolve 6.35 mg of Tosyl-Gly-Pro-Lys-pNA in 1 mL of DMSO.
- Vortex until fully dissolved.
- Store at -20°C in light-protected aliquots.

#### p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

- Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.
- Vortex until fully dissolved.
- Store at -20°C in light-protected aliquots.



# Experimental Protocols Tryptase Activity Assay Protocol

- Prepare Working Solutions:
  - Tryptase Working Solution: Dilute the Tryptase Enzyme Stock Solution to the desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.
  - Substrate Working Solution: Dilute the Tryptase Substrate Stock Solution to 1 mM in Assay Buffer.
- Assay Setup:
  - Add 50 μL of Assay Buffer to the blank wells.
  - Add 50 μL of Tryptase Working Solution to the sample wells.
  - Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction:
  - Add 50 μL of Substrate Working Solution to all wells (including blanks).
  - $\circ$  The final volume in each well will be 100  $\mu$ L.
- Kinetic Measurement:
  - Immediately place the plate in a microplate reader pre-heated to 37°C.
  - Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

#### pNA Standard Curve Protocol

- Prepare pNA Standards:
  - Dilute the 10 mM pNA Standard Stock Solution to 1 mM in Assay Buffer.



 $\circ$  Perform a serial dilution to create standards ranging from 0 to 200  $\mu$ M (e.g., 200, 150, 100, 75, 50, 25, 12.5, 0  $\mu$ M) in Assay Buffer.

#### Plate Setup:

 $\circ~$  Add 100  $\mu L$  of each pNA standard dilution to separate wells of the 96-well plate in duplicate.

#### · Measurement:

- Measure the absorbance at 405 nm.
- Data Analysis:
  - Subtract the absorbance of the 0 μM standard (blank) from all other standards.
  - Plot the blank-corrected absorbance values against the corresponding pNA concentrations (μM) to generate a standard curve.
  - Determine the linear regression equation (y = mx + c).

### Tryptase Inhibition (IC50) Assay Protocol

- Prepare Inhibitor Dilutions:
  - Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
  - Create a series of dilutions of the inhibitor in Assay Buffer. It is common to use a 10-point,
     3-fold serial dilution.

#### Assay Setup:

- Add 40 μL of the Tryptase Working Solution to each well (except blanks).
- Add 10 μL of each inhibitor dilution to the appropriate wells.
- $\circ$  Add 10  $\mu$ L of Assay Buffer (with the same percentage of solvent as the inhibitor dilutions) to the "no inhibitor" control wells.



- $\circ~$  Add 50  $\mu L$  of Assay Buffer to the blank wells.
- Incubate the plate at 37°C for 15-30 minutes.
- Initiate Reaction:
  - Add 50 μL of Substrate Working Solution to all wells.
- Kinetic Measurement:
  - Measure the absorbance at 405 nm kinetically as described in section 4.1.4.

# Data Presentation and Analysis Calculation of Tryptase Activity

Tryptase activity can be calculated using either the pNA standard curve or the Beer-Lambert law.

Method 1: Using the pNA Standard Curve

- Determine the rate of reaction (V₀) in mOD/min from the linear portion of the kinetic curve for each sample.
- Use the slope of the pNA standard curve to convert the rate from mOD/min to μM/min.
  - Rate (µM/min) = (V₀ / slope of standard curve)

Method 2: Using the Beer-Lambert Law (A =  $\varepsilon$ cl)

- Determine the rate of reaction (ΔA/min) from the linear portion of the kinetic data.
- Calculate the enzyme activity using the following formula:
  - Activity ( $\mu$ mol/min/mL) = ( $\Delta$ A/min) / ( $\epsilon$  \* I) \* 1000
  - Where:
    - ΔA/min is the change in absorbance per minute.



- ε is the molar extinction coefficient of p-nitroaniline at 405 nm, which is 9,960 M<sup>-1</sup>cm<sup>-1</sup>.
   [3][4]
- I is the path length of the light in the microplate well in cm (this must be determined for your specific plate and volume).
- 1000 is the conversion factor from M to μmol/mL.

#### **Calculation of IC50**

- Determine the initial velocity (V<sub>0</sub>) for each inhibitor concentration.
- Calculate the percentage of inhibition for each concentration:
  - % Inhibition = [1 (V₀ with inhibitor / V₀ without inhibitor)] \* 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[5]

# **Summary of Quantitative Data**

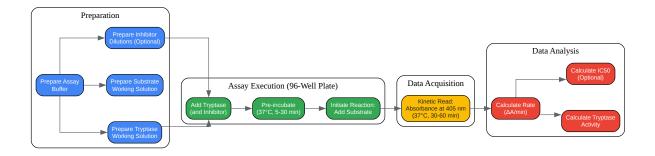


Parameter	Value	Units	Notes
Reagent Concentrations			
Assay Buffer (Tris- HCl)	50	mM	
Assay Buffer (NaCl)	100	mM	
Assay Buffer (Heparin)	10	μg/mL	Stabilizes tryptase tetramer.
Assay Buffer pH	7.5		
Tryptase (Working)	1 - 10	μg/mL	Optimal concentration should be determined empirically.
Substrate (Final)	0.5	mM	Should be at or below the Km for accurate inhibitor studies.
Assay Conditions			
Temperature	37	°C	
Wavelength	405	nm	
Reaction Volume	100	μL	
Data Analysis Parameters			
Molar Extinction Coefficient (ε) of pNA	9,960	M <sup>-1</sup> cm <sup>-1</sup>	At 405 nm.[3][4]
Typical Km for Tos- Gly-Pro-Lys-pNA	To be determined	μМ	

Note: The Km value for human tryptase with this specific substrate should be determined experimentally for advanced kinetic studies, such as the calculation of Ki from IC50 values.

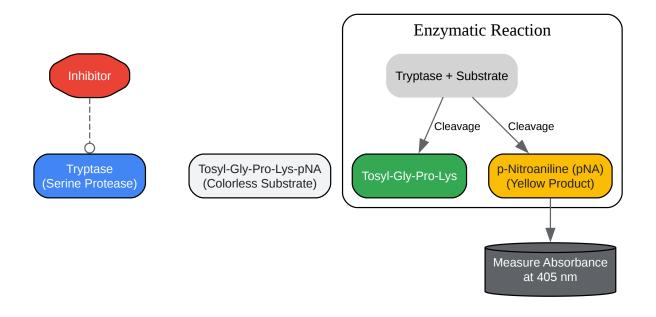


### **Visualizations**



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Caption: Workflow for the chromogenic tryptase activity assay.



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Caption: Principle of the chromogenic tryptase activity assay.

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